4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
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Overview
Description
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at positions 4 and 6, and a cyano group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring system. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Condensation Reactions: The cyano group at position 3 can undergo condensation reactions with various electrophiles to form imines, amides, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases as catalysts and are conducted at elevated temperatures.
Condensation Reactions: Electrophiles such as aldehydes, ketones, and isocyanates are used in the presence of catalysts like Lewis acids or bases.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, fused ring systems, and various derivatives with functional groups such as amides, imines, and thiols .
Scientific Research Applications
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, the compound can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
- Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
Uniqueness
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Properties
Molecular Formula |
C6HCl2N5 |
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Molecular Weight |
214.01 g/mol |
IUPAC Name |
4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C6HCl2N5/c7-4-3-2(1-9)12-13-5(3)11-6(8)10-4/h(H,10,11,12,13) |
InChI Key |
JTZIMWRZPMXJCO-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C2C(=NN1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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